Edaravone D5
Overview
Description
Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .
Synthesis Analysis
Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.Molecular Structure Analysis
The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .Chemical Reactions Analysis
A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .Physical And Chemical Properties Analysis
Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .Scientific Research Applications
Neuroprotective Effects in Cerebral Ischemia
Edaravone has demonstrated potent neuroprotective effects in cerebral ischemia-reperfusion (IR) injury. Studies have shown that it significantly alleviates delayed neuronal death and cognitive dysfunction in the hippocampus following cerebral ischemia. This is achieved through its antioxidant action, reducing malondialdehyde levels, increasing superoxide dismutase levels, and suppressing inflammation and astrocyte activation (Jiao et al., 2011).
Enhancement of Neurogenesis
Edaravone has been found to enhance neurogenesis, particularly in the hippocampus following cerebral ischemia. It protects neural stem/progenitor cells from apoptosis, likely by decreasing reactive oxygen species generation and inhibiting protein expressions of hypoxia-inducible factor-1α and cleaved caspase-3 (Lei et al., 2014).
Application in Amyotrophic Lateral Sclerosis (ALS)
Edaravone slows motor decline and decreases SOD1 deposition in ALS model mice. This indicates its potential effectiveness in slowing symptom progression and motor neuron degeneration in ALS, possibly through mechanisms that reduce the deposition of mutant SOD1 (Ito et al., 2008).
Protective Effects on Photoreceptor Degeneration
Edaravone exhibits protective effects against light-induced photoreceptor degeneration in the mouse retina. This suggests that oxidative stress is a critical factor in retinal damage, and systemic administration of edaravone may slow the progression of photoreceptor degeneration (Imai et al., 2010).
Treatment of Pneumococcal Meningitis
In a mouse model of pneumococcal meningitis, edaravone reduces neuronal apoptosis and inflammation in the hippocampus via the Nrf2/HO-1 pathway. This indicates its potential as a promising agent for the treatment of bacterial meningitis (Li et al., 2016).
Future Directions
Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .
properties
IUPAC Name |
5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELUYTUMUWHWMC-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edaravone D5 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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